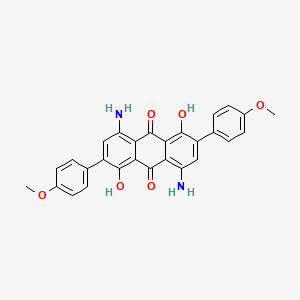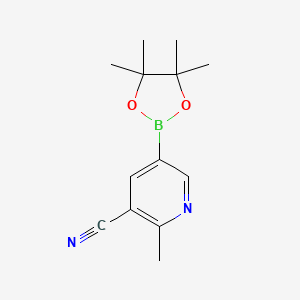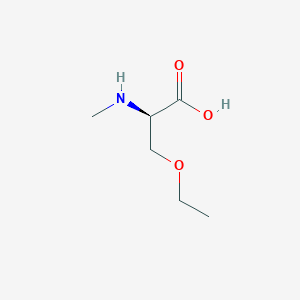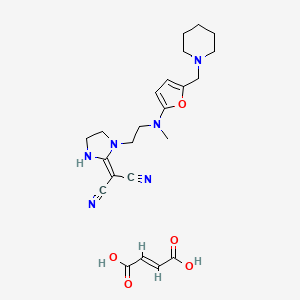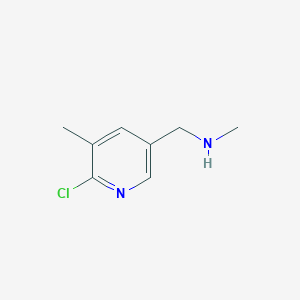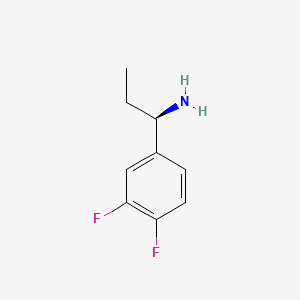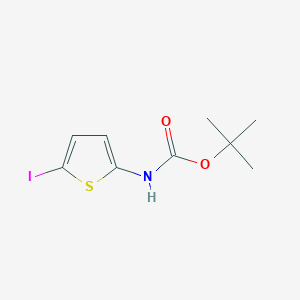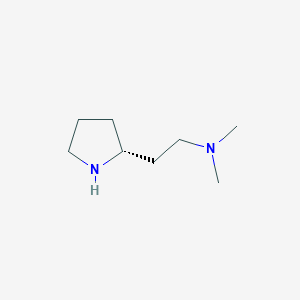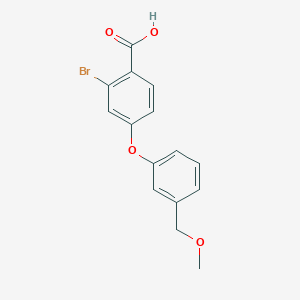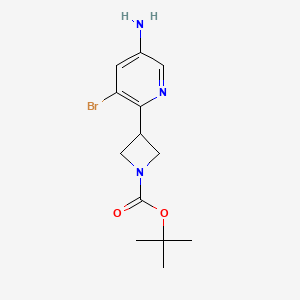
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a bromopyridine moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-amino-3-bromopyridine with tert-butyl 3-azetidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and bromopyridine groups allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the specific functional groups and their positions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18BrN3O2 |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
tert-butyl 3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(14)4-9(15)5-16-11/h4-5,8H,6-7,15H2,1-3H3 |
InChI-Schlüssel |
MGUJRKBXTSTPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
